Geranyllinalool

Terpene biosynthesis Enzyme specificity Plant defense signaling

Geranyllinalool (CAS 1113-21-9) is an essential C20 diterpene alcohol for researchers engineering the C16-homoterpene TMTT pathway. CYP82G1 exclusively accepts (E,E)-geranyllinalool for TMTT biosynthesis, rejecting farnesol and geraniol. The compound exhibits selective insecticidal activity (ant LD50 = 6 ppm) with >1,600-fold differential sensitivity, and serves as a diterpene-class SPT inhibitor for sphingolipid research. RIFM 2024 safety assessment clears all 7 human health endpoints for fragrance formulation. High purity (≥95% GC) is mandatory for in vitro enzyme assays and metabolic engineering. Bulk quantities available.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 1113-21-9
Cat. No. B138775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyllinalool
CAS1113-21-9
Synonyms3,7,11,15-Tetramethyl-1,6,10,14-hexadecatetraen-3-ol;  3,7,11,15-Tetramethyl-1,6,10,14-cetene-3-ol;  3,7,11,15-Tetramethyl-3-hydroxy-1,6,10,14-hexadecatetraene; 
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C
InChIInChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+
InChIKeyIQDXAJNQKSIPGB-HQSZAHFGSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranyllinalool (CAS 1113-21-9): A Diterpenoid Platform for C16-Homoterpene Biosynthesis and Insecticidal Applications


Geranyllinalool (CAS 1113-21-9) is a naturally occurring acyclic diterpene alcohol (C20H34O, MW 290.48) structurally defined as a linalool derivative bearing an additional geranyl substitution at the terminal methyl position [1]. It functions as a critical metabolic precursor to the C16-homoterpene TMTT (4,8,12-trimethyltrideca-1,3,7,11-tetraene) in plant defense signaling [2], and exhibits selective insecticidal activity against specific ant predators (LD50 = 6 ppm) [3].

Why Generic Terpene Alcohol Substitution Fails: Geranyllinalool vs. Nerolidol, Farnesol, and Linalool in Enzyme Specificity and In Vivo Function


Simple substitution with structurally related terpene alcohols such as nerolidol, farnesol, geraniol, or linalool is not functionally equivalent to geranyllinalool. CYP82G1, the P450 monooxygenase responsible for homoterpene biosynthesis in plants, exhibits narrow substrate specificity, accepting only (E,E)-geranyllinalool and its C15 analog (E)-nerolidol while rejecting farnesol, geraniol, geranylgeraniol, and saturated analogs as non-functional substrates [1]. Furthermore, geranyllinalool acts as a distinct SPT inhibitor alongside farnesol and phytol, but its unique chain length (C20 diterpenoid) and stereochemical configuration confer different bioavailability and ecological roles compared to monoterpenes (C10) and sesquiterpenes (C15), making it irreplaceable in specific insecticidal and metabolic engineering contexts [2].

Quantitative Evidence Guide: Geranyllinalool Differentiation vs. Nerolidol, Farnesol, and Monoterpenes


CYP82G1 P450 Enzyme Substrate Specificity: Geranyllinalool vs. Farnesol, Geraniol, and Saturated Analogs

Geranyllinalool is one of only two natural substrates accepted by Arabidopsis CYP82G1, the enzyme responsible for C16-homoterpene TMTT formation. While (E,E)-geranyllinalool and its C15 analog (E)-nerolidol are efficiently converted, the primary terpene alcohols farnesol, geraniol, geranylgeraniol, and saturated analogs (3,7,11-trimethyl-3-dodecanol, isophytol) are completely non-functional substrates [1].

Terpene biosynthesis Enzyme specificity Plant defense signaling

Selective Insecticidal Potency: Geranyllinalool LD50 Against Ant Predators vs. Termites

Geranyllinalool exhibits highly selective insecticidal activity as a component of termite defensive secretion. Against ant predators employing raid or chemical crypsis invasion strategies, the compound shows potent toxicity with an LD50 of 6 ppm. In stark contrast, ant predators that lay venom on the cuticle of termite prey display remarkable resistance, tolerating doses up to 10,000 ppm [1].

Insecticidal activity Chemical ecology Pest control

Serine Palmitoyltransferase (SPT) Inhibition: Geranyllinalool vs. Farnesol and Phytol

Geranyllinalool was identified alongside phytol (diterpene alcohol) and farnesol (sesquiterpene alcohol) as a novel inhibitor of serine palmitoyltransferase (SPT), the first committed enzyme in sphingolipid de novo synthesis. All three terpene alcohols reduce fumonisin B1 (FB1)-induced sphinganine accumulation [1]. While quantitative IC50 values for geranyllinalool were not reported, its inclusion in this functional class distinguishes it from monoterpenes like linalool and geraniol which lack this activity.

Sphingolipid biosynthesis Enzyme inhibition Mycotoxin mitigation

Volatility and Ecological Function: Diterpene Geranyllinalool vs. Sesquiterpene Nerolidol

Geranyllinalool is a diterpene (C20) with inherently lower volatility compared to its C15 analog nerolidol, making diterpenes generally less suitable for long-range odor communication but more persistent in defensive secretions [1]. This physicochemical distinction explains why geranyllinalool is found in termite frontal gland defensive secretions (short-range, contact-dependent) while nerolidol and other sesquiterpenes are more common in volatile pheromone blends [2].

Semiochemical Volatility Chemical ecology

Carotenoid Synthesis Inhibition: Geranyllinalool vs. Other Geranyl Derivatives

In Synechococcus in vitro assays, geranyllinalool showed weak inhibitory activity against carotenoid synthesis, in contrast to other geranyl derivatives which exhibit more potent inhibition [1]. This weak inhibition profile may be advantageous in applications where carotenoid pathway preservation is desired, or it may reflect its role as a precursor rather than an inhibitor in plant systems, where geranyllinalool feeds into homoterpene biosynthesis rather than competing with carotenoid pathways [2].

Carotenoid biosynthesis Synechococcus Photosynthetic organisms

Safety Profile for Human Health Endpoints: Geranyllinalool Fragrance Ingredient Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated geranyl linalool across seven human health endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. All endpoints were cleared using target data, read-across, and/or TTC (Threshold of Toxicological Concern) approaches [1]. This established safety profile supports its use as a fragrance ingredient and distinguishes it from structurally related compounds that may carry specific hazard classifications.

Toxicology Fragrance safety Regulatory compliance

Optimal Application Scenarios for Geranyllinalool (CAS 1113-21-9) Based on Quantitative Differentiation Evidence


Heterologous Production of TMTT Homoterpene in Plant or Microbial Systems

For researchers engineering the C16-homoterpene TMTT pathway in heterologous hosts (e.g., E. coli, yeast, or transgenic plants), geranyllinalool is the essential substrate. CYP82G1, the sole characterized P450 enzyme for TMTT biosynthesis, exclusively accepts geranyllinalool and nerolidol, rejecting farnesol, geraniol, and other common terpene alcohols [1]. Procurement of high-purity geranyllinalool (≥90-95%) is mandatory for in vitro enzyme assays and metabolic pathway reconstruction. The compound's weak inhibition of carotenoid synthesis in cyanobacteria also makes it suitable for Synechocystis-based production platforms [2].

Chemical Ecology Studies of Termite-Ant Predator-Prey Interactions

Geranyllinalool serves as a critical tool for investigating selective insecticidal mechanisms in termite defensive secretions. The compound exhibits an LD50 of 6 ppm against ant predators employing raid or chemical crypsis strategies, while venom-using predators tolerate >10,000 ppm [1]. This >1,600-fold differential sensitivity makes geranyllinalool valuable for dose-response studies examining the molecular basis of insecticide resistance and for developing targeted ant control agents that spare beneficial predatory species.

Sphingolipid Metabolism Research and SPT Inhibitor Development

Geranyllinalool is one of only three characterized terpene alcohol inhibitors of serine palmitoyltransferase (SPT), alongside farnesol and phytol [1]. Its diterpenoid structure (C20) offers a distinct scaffold for structure-activity relationship studies compared to the sesquiterpene farnesol (C15). Researchers investigating sphingolipid-mediated signaling, fumonisin toxicity mitigation, or SPT as a therapeutic target should consider geranyllinalool as a tool compound representing the diterpene class of SPT inhibitors.

Fragrance Formulation Requiring Comprehensive Safety Documentation

Industrial formulators in the fragrance sector can confidently incorporate geranyllinalool based on the 2024 RIFM safety assessment, which cleared all seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety) [1]. This regulatory-ready safety profile distinguishes geranyllinalool from less thoroughly evaluated terpene alcohols and supports its use in consumer products requiring IFRA compliance.

Technical Documentation Hub

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